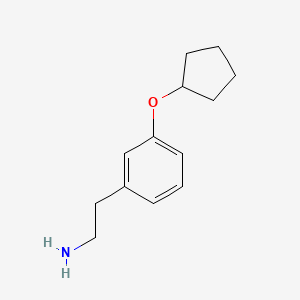
3-(Cyclopentyloxy)phenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentyloxy)phenethylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by a phenethylamine backbone with a cyclopentyloxy group attached to the benzene ring. Phenethylamines are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)phenethylamine typically involves the reduction of substituted β-nitrostyrenes. One effective method employs a combination of sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) as reducing agents. This one-pot procedure allows for the reduction of the nitro group and the double bond in β-nitrostyrenes to yield the corresponding phenethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reduction techniques with optimization for yield and purity.
化学反応の分析
Types of Reactions: 3-(Cyclopentyloxy)phenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine group to a nitro or nitroso group.
Reduction: As mentioned, the reduction of β-nitrostyrenes to phenethylamines is a common synthetic route.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) are effective for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of substituted phenethylamines.
科学的研究の応用
3-(Cyclopentyloxy)phenethylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to neurotransmitter activity.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of central nervous system disorders.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3-(Cyclopentyloxy)phenethylamine involves its interaction with various molecular targets. Phenethylamines are known to affect neurotransmitter systems, particularly by modulating the activity of receptors such as the 5-hydroxytryptamine receptor 2A (5-HT2A). This interaction can influence neural activity, perception, cognition, and mood .
類似化合物との比較
2-Phenethylamine: A simpler structure without the cyclopentyloxy group, known for its role as a neurotransmitter.
4-Methoxyphenethylamine: Similar structure with a methoxy group instead of cyclopentyloxy, used in medicinal chemistry.
3,4-Methylenedioxyphenethylamine (MDMA): A well-known psychoactive compound with a methylenedioxy group.
Uniqueness: 3-(Cyclopentyloxy)phenethylamine is unique due to the presence of the cyclopentyloxy group, which can influence its pharmacological properties and interactions with biological targets. This structural feature may confer distinct effects compared to other phenethylamines .
特性
IUPAC Name |
2-(3-cyclopentyloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-9-8-11-4-3-7-13(10-11)15-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXHKDVHUKWLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
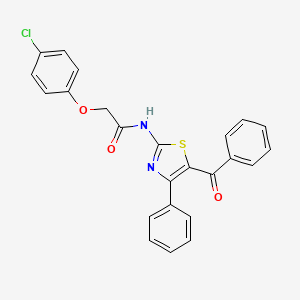
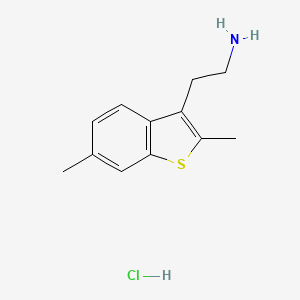
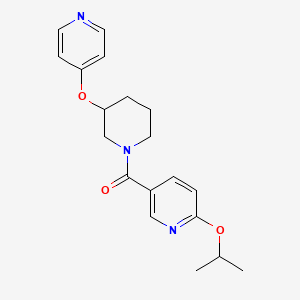
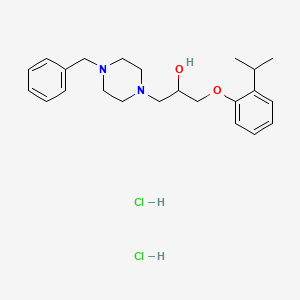
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2689204.png)
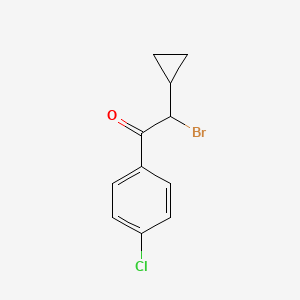
![2-({1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689206.png)
![3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2689209.png)
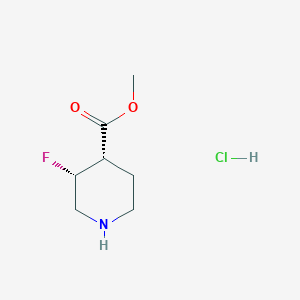
![2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2689213.png)
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2689214.png)
![N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2689215.png)
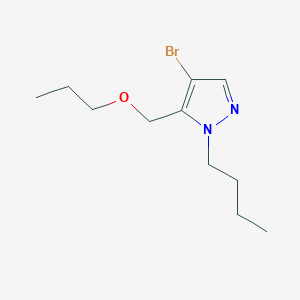
![2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2689217.png)
